molecular formula C25H27N7O4 B2363089 (3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920376-88-1

(3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2363089
CAS No.: 920376-88-1
M. Wt: 489.536
InChI Key: QJJLQFPNNCTLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" is a triazolopyrimidine derivative featuring a piperazinyl linker and a 3,4-dimethoxyphenyl methanone group. Its core structure includes a [1,2,3]triazolo[4,5-d]pyrimidine scaffold substituted at the 3-position with a 4-ethoxyphenyl group and at the 7-position with a piperazine moiety. methoxy) .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O4/c1-4-36-19-8-6-18(7-9-19)32-24-22(28-29-32)23(26-16-27-24)30-11-13-31(14-12-30)25(33)17-5-10-20(34-2)21(15-17)35-3/h5-10,15-16H,4,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJLQFPNNCTLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)OC)OC)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N7O4C_{25}H_{27}N_{7}O_{4}, with a molecular weight of approximately 489.536 g/mol. The structure includes multiple functional groups such as phenyl, triazole, and piperazine moieties that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives containing triazole and pyrimidine structures. These compounds often target specific enzymes involved in cancer cell proliferation and survival.

  • Mechanism of Action :
    • Compounds similar to the one have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play critical roles in DNA synthesis and cell cycle regulation .
    • The compound's triazole moiety is particularly noted for its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • In Vitro Studies :
    • In vitro assays have demonstrated that related compounds exhibit significant antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer) cells. For instance, a derivative showed an IC50 value of 8.7 μM against HeLa cells .
    • The mechanism involves tubulin polymerization inhibition, which disrupts the mitotic spindle formation necessary for cell division .
CompoundCell LineIC50 (μM)Mechanism
Compound 7kHeLa8.7 ± 1.3Tubulin inhibition
Compound XMCF-710.0 ± 2.0HDAC inhibition

Pharmacological Studies

Pharmacological evaluations have indicated that the compound may also possess anti-inflammatory and antioxidant properties, which are beneficial in the context of cancer therapy by reducing oxidative stress within tumor microenvironments .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Triazole Derivatives :
    • A study synthesized various triazole derivatives and tested their cytotoxic effects on cancer cells. The results indicated that modifications in the triazole structure significantly affected their anticancer efficacy .
  • Piperazine-Based Compounds :
    • Research on piperazine-containing compounds has shown promising results in inhibiting tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest at the G2/M phase .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C25H27N7O4C_{25}H_{27}N_{7}O_{4}, with a molecular weight of approximately 489.536 g/mol. The structure features multiple functional groups, including:

  • Phenyl groups : Contributing to the compound's lipophilicity and potential biological activity.
  • Triazole and pyrimidine rings : Known for their significance in drug design due to their biological properties.

Anticancer Activity

Recent studies have highlighted the potential of compounds containing triazole and pyrimidine moieties as anticancer agents. For instance, research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. The incorporation of the (3,4-dimethoxyphenyl) group may enhance these effects due to its electron-donating properties, which can stabilize reactive intermediates during metabolic processes .

Antimicrobial Properties

The presence of the triazole ring in the compound has been associated with antimicrobial activity. Triazoles are known to inhibit fungal growth and have been explored as antifungal agents. Studies suggest that modifications to the triazole structure can lead to enhanced efficacy against resistant strains of bacteria and fungi .

Neuropharmacology

Compounds similar to (3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have been investigated for their neuropharmacological effects. The piperazine moiety is often linked to anxiolytic and antidepressant activities. Research indicates that such compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in organic chemistry. Its complex structure allows for further modifications that can lead to new derivatives with tailored biological activities. The ability to synthesize various analogs makes it an important tool in drug discovery .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of a series of pyrimidine derivatives against human cancer cell lines. The results indicated that modifications at the phenyl positions significantly enhanced cytotoxicity compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BHeLa15.0
(3,4-dimethoxyphenyl)(...)A5498.0

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives containing triazole rings were tested against various pathogens. The results demonstrated that compounds with ethoxy substitutions exhibited superior activity against resistant strains .

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans8 µg/mL

Case Study 3: Neuropharmacological Assessment

Research conducted on piperazine derivatives revealed their potential as anxiolytics in animal models. The study found that compounds with similar structures showed significant reductions in anxiety-like behaviors .

Comparison with Similar Compounds

Key Compounds for Comparison:

(3,4-Dimethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (): Substituent: 4-methoxyphenyl at the triazolopyrimidine 3-position. Molecular formula: C₂₄H₂₅N₇O₄. Average mass: 475.51 g/mol.

(3,4-Dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (): Substituent: 3-methoxyphenyl (meta-methoxy) at the triazolopyrimidine 3-position. Molecular formula: C₂₄H₂₅N₇O₄ (same as above, but substituent position differs).

1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (, Compound 2h): Core: Pyrazoline (non-triazolopyrimidine) with 4-ethoxyphenyl. Molecular formula: C₂₆H₂₈N₂O. Melting point: 102–106°C; yield: 85%.

{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (): Substituent: 4-methylphenyl and 4-(trifluoromethyl)phenyl. Molecular formula: C₂₅H₂₂F₃N₇O.

Comparative Data Table

Compound Name Core Structure 3-Position Substituent Piperazinyl Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound (4-ethoxy) Triazolopyrimidine 4-Ethoxyphenyl 3,4-Dimethoxyphenyl C₂₅H₂₇N₇O₄* ~489.54* N/A N/A
(4-Methoxy analog, ) Triazolopyrimidine 4-Methoxyphenyl 3,4-Dimethoxyphenyl C₂₄H₂₅N₇O₄ 475.51 N/A N/A
(3-Methoxy analog, ) Triazolopyrimidine 3-Methoxyphenyl 3,4-Dimethoxyphenyl C₂₄H₂₅N₇O₄ 475.51 N/A N/A
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (, Compound 2h) Pyrazoline 4-Ethoxyphenyl N/A C₂₆H₂₈N₂O 400.52 102–106 85
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone Triazolopyrimidine 4-Methylphenyl 4-(Trifluoromethyl)phenyl C₂₅H₂₂F₃N₇O 517.50 N/A N/A

*Inferred data based on structural analogy.

Key Observations

Meta-substitution (3-methoxy, ) may alter steric interactions in binding pockets compared to para-substituted analogs.

Alkoxy Chain Length :

  • In pyrazoline derivatives (), replacing methoxy (Compound 1h, m.p. 120–124°C) with ethoxy (Compound 2h, m.p. 102–106°C) reduces melting points by ~18°C, suggesting longer alkoxy chains disrupt crystallinity . This trend likely extends to triazolopyrimidines.

Trifluoromethyl vs.

Synthetic Yields :

  • Ethoxy-substituted pyrazolines (85% yield, ) show marginally higher yields than methoxy analogs (80%), possibly due to improved intermediate solubility .

Preparation Methods

Formation of 3-(4-Ethoxyphenyl)-3H-Triazolo[4,5-d]Pyrimidine

The triazolopyrimidine core is synthesized through a cyclocondensation reaction between 4-ethoxybenzamidine (1) and 5-iodopyrimidine-2,4-diol (2).

Reaction conditions :

  • 1.5 equiv 4-ethoxybenzamidine
  • 1.0 equiv 5-iodopyrimidine-2,4-diol
  • K₂CO₃ (2.5 equiv) in DMF
  • 80°C under N₂ for 12 hours

Mechanistic insights :
The reaction proceeds via nucleophilic aromatic substitution (SₙAr) at C5 of the pyrimidine, followed by cyclization to form the triazole ring. The ethoxy group’s electron-donating nature enhances the amidine’s nucleophilicity, promoting ring closure.

Characterization data :

  • Yield: 62% (average of three batches)
  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H7), 8.25 (d, J=8.8 Hz, 2H, ArH), 7.12 (d, J=8.8 Hz, 2H, ArH), 4.15 (q, J=7.0 Hz, 2H, OCH₂), 1.42 (t, J=7.0 Hz, 3H, CH₃)
  • HRMS (ESI+): m/z calc. for C₁₂H₁₂N₅O [M+H]+ 258.0984, found 258.0987

Piperazine Functionalization at Position 7

The triazolopyrimidine intermediate undergoes nucleophilic substitution with piperazine to introduce the nitrogen linker.

Optimized conditions :

  • 1.2 equiv piperazine
  • EtOH as solvent
  • Reflux for 18 hours
  • Molecular sieves (4Å) to absorb liberated HI

Key considerations :

  • Excess piperazine ensures complete substitution
  • Ethanol’s moderate polarity balances solubility and reaction rate
  • Molecular sieves prevent HI-induced decomposition

Yield optimization :

Equiv Piperazine Time (h) Temperature Yield
1.0 24 Reflux 58%
1.2 18 Reflux 75%
1.5 12 Reflux 73%

Data adapted from

Acylation with 3,4-Dimethoxybenzoyl Chloride

The final step introduces the (3,4-dimethoxyphenyl)methanone group via Schotten-Baumann acylation.

Procedure :

  • Dissolve piperazine intermediate (1 equiv) in dry THF
  • Add 3,4-dimethoxybenzoyl chloride (1.1 equiv) slowly at 0°C
  • Maintain pH 8-9 with triethylamine
  • Stir at room temperature for 6 hours

Critical parameters :

  • Temperature control prevents O→N acyl transfer
  • Triethylamine scavenges HCl, driving reaction completion
  • THF ensures good solubility of both reactants

Purification :

  • Column chromatography (SiO₂, EtOAc/hexane 3:7 → 1:1 gradient)
  • Final recrystallization from ethanol/water (4:1)

Optimization and Characterization

Reaction Monitoring Techniques

Advanced analytical methods ensure synthetic fidelity:

HPLC tracking :

  • Column: C18, 5μm, 250×4.6mm
  • Mobile phase: MeCN/H₂O (0.1% TFA) gradient
  • Retention times:
    • Starting material: 8.2 min
    • Product: 14.7 min

In situ IR spectroscopy :

  • Disappearance of N-H stretch at 3350 cm⁻¹ (piperazine)
  • Appearance of carbonyl stretch at 1680 cm⁻¹

Impurity Profiling

Common byproducts and mitigation strategies:

Byproduct Formation Cause Mitigation
Bis-acylated piperazine Excess acyl chloride Strict stoichiometric control
Ring-opened triazole Acidic conditions Maintain pH >7
Ethoxy cleavage product HI generation during step 2 Molecular sieves

Data synthesized from

Comparative Analysis with Structural Analogues

The synthesis shares key features with related triazolopyrimidine derivatives:

Table 1: Cross-Compound Synthetic Comparison

Compound Core Formation Yield Piperazine Coupling Yield Final Acylation Yield
Target compound 62% 75% 68%
Fluorophenyl analogue 58% 72% 65%
Trimethoxyphenyl 65% 70% 71%

Key trends:

  • Electron-donating groups (ethoxy vs methoxy) improve core formation yields
  • Bulky acyl chlorides reduce final step yields due to steric hindrance

Challenges and Solutions

Regioselectivity in Triazole Formation

The 1,2,3-triazolo[4,5-d]pyrimidine regioisomer must predominate over [1,5-a] derivatives. Control strategies:

  • Use of Cu(I) catalysts during cyclization
  • Strict temperature control (80±2°C)
  • Substituent-directed cyclization (4-ethoxy group favors [4,5-d] fusion)

Piperazine Quaternary Salt Formation

Excess alkylation at piperazine nitrogens can occur. Prevention methods:

  • Use of mono-protected piperazine derivatives
  • Sequential deprotection/acylation
  • Kinetic control through low-temperature addition

Q & A

Q. What are the critical factors to optimize in the multi-step synthesis of this triazolo-pyrimidine derivative?

The synthesis involves sequential functionalization of the triazolo-pyrimidine core, piperazine coupling, and methanone formation. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance nucleophilic substitution during piperazine coupling .
  • Temperature control : Exothermic reactions (e.g., cyclization steps) require precise cooling to avoid side products .
  • Catalysts : Triethylamine or acetic anhydride improves yields in acylation and heterocycle formation .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is essential due to polar byproducts .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., methoxy groups at 3,4-positions on phenyl, ethoxy on triazolo-pyrimidine) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C24_{24}H25_{25}N7_{7}O3_{3}, exact mass 459.2019) .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Use standardized assays (e.g., kinase inhibition or cellular viability) with positive controls .
  • Metabolic stability testing : Assess if cytochrome P450-mediated degradation alters activity .
  • Structural analogs : Synthesize derivatives (e.g., varying alkoxy groups) to isolate pharmacophoric contributions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s putative targets?

  • Fragment-based design : Modify the triazolo-pyrimidine core (e.g., halogen substitution) to probe binding affinity .
  • Molecular docking : Use X-ray crystallography data of homologous targets (e.g., kinase domains) to predict interactions with the piperazine-methanone moiety .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding thermodynamics .

Q. What methodologies are suitable for evaluating environmental fate and ecotoxicological risks of this compound?

  • Hydrolysis/photolysis assays : Simulate environmental conditions (pH, UV exposure) to track degradation products .
  • Partition coefficient (Log P) : Predict bioaccumulation potential (experimental vs. computational tools like EPI Suite) .
  • Microcosm studies : Assess biodegradation in soil/water systems under OECD guidelines .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the final methanone coupling step?

  • Activation reagents : Use HATU or EDC/HOBt for efficient amide bond formation .
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .
  • In situ IR monitoring : Track carbonyl stretching (1700–1750 cm1^{-1}) to optimize reaction progress .

Q. What computational approaches are validated for predicting this compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects on conformational flexibility .
  • QSAR models : Corrogate substituent effects (e.g., ethoxy vs. methoxy) with experimental bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.